molecular formula C9H5BrINO2 B1413080 Methyl 3-bromo-2-cyano-5-iodobenzoate CAS No. 1805419-42-4

Methyl 3-bromo-2-cyano-5-iodobenzoate

Cat. No.: B1413080
CAS No.: 1805419-42-4
M. Wt: 365.95 g/mol
InChI Key: GJHOPARZXHIGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-cyano-5-iodobenzoate is a halogenated aromatic ester featuring a bromine atom at position 3, a cyano group at position 2, and an iodine atom at position 5, with a methyl ester at the carboxylate position. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen substituents (bromo and iodo) and electron-withdrawing cyano group, which facilitate cross-coupling reactions and regioselective modifications .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOPARZXHIGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in Halogenated Benzoate Esters

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Methyl 3-bromo-2-cyano-5-iodobenzoate Br (3), CN (2), I (5), COOCH₃ C₉H₅BrINO₂ ~366 Not explicitly provided Reference compound
Ethyl 3-bromo-2-cyano-5-iodobenzoate Br (3), CN (2), I (5), COOC₂H₅ C₁₀H₇BrINO₂ 379.98 1805487-61-9 Ethyl ester increases lipophilicity
Methyl 3-bromo-2-fluoro-5-iodobenzoate Br (3), F (2), I (5), COOCH₃ C₉H₅BrFIO₂ ~364 2384796-16-9 Fluoro substitution reduces steric bulk vs. cyano
Methyl 5-bromo-2-cyanobenzoate Br (5), CN (2), COOCH₃ C₉H₅BrNO₂ 254.05 453566-15-9 Iodo absent; bromo shifted to position 5
Methyl 3-bromo-5-cyanobenzoate Br (3), CN (5), COOCH₃ C₉H₅BrNO₂ 254.05 1031927-03-3 Cyano at position 5 alters electronic effects

Key Structural and Functional Insights

Methyl esters generally exhibit faster hydrolysis rates under basic conditions compared to bulkier esters.

Halogen and Cyano Substitution Effects: Iodo vs. Bromo: The 5-iodo substituent in the target compound offers a superior leaving group for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo analogs . Cyano Position: A cyano group at position 2 (ortho to the ester) creates a strong electron-withdrawing effect, activating the ring for electrophilic attacks at specific positions. Shifting the cyano to position 5 (meta to ester) redistributes electron density, altering reactivity patterns . Fluoro vs.

Steric and Electronic Impacts of Substituent Positions: In Methyl 5-bromo-2-cyanobenzoate (), bromo at position 5 instead of 3 changes steric accessibility for reactions at the aromatic core. Methyl 3-bromo-5-cyanobenzoate () demonstrates how cyano placement influences resonance stabilization and dipole interactions.

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